Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester
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Overview
Description
Ethyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H21NO5Si and a molecular weight of 251.35 g/mol . This compound is known for its unique properties, including a boiling point of approximately 281.1°C and a density of 1.029 g/cm³ . It is widely used in various scientific and industrial applications due to its versatile chemical structure.
Preparation Methods
The synthesis of Ethyl (3-(trimethoxysilyl)propyl)carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.
Comparison with Similar Compounds
Ethyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as:
Methyl (3-(trimethoxysilyl)propyl)carbamate: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and properties.
3-(Trimethoxysilyl)propylamine: Lacks the carbamate group, making it less versatile in certain applications.
(3-(Trimethoxysilyl)propyl)methacrylate: Contains a methacrylate group, which provides different polymerization properties.
The uniqueness of Ethyl (3-(trimethoxysilyl)propyl)carbamate lies in its combination of the trimethoxysilyl and carbamate groups, offering a balance of reactivity and stability for various applications.
Biological Activity
Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester, commonly referred to as Ethyl (3-(trimethoxysilyl)propyl)carbamate, is an organosilicon compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug delivery systems, and interactions with biological materials.
Chemical Structure and Properties
The molecular formula of Ethyl (3-(trimethoxysilyl)propyl)carbamate is C12H27NO5Si, with a molecular weight of 293.43 g/mol. The compound features both an ethoxycarbonyl (ester) group and a trimethoxysilyl group, which allows it to act as a coupling agent between organic and inorganic materials. Its unique structure facilitates interactions with various substrates, enhancing adhesion and bonding properties in composite materials.
Mechanisms of Biological Activity
1. Drug Delivery Systems:
Research indicates that Ethyl (3-(trimethoxysilyl)propyl)carbamate enhances the permeability of hybrid nanocarriers, thus improving the bioavailability of drugs. The compound's ability to form stable micelles makes it a suitable candidate for drug delivery applications, particularly in targeting cancer cells .
2. Biocompatibility:
The compound exhibits biocompatibility due to its silane coupling properties, allowing it to form stable bonds with biological tissues. This characteristic is crucial for developing biocompatible coatings for medical devices and drug delivery systems .
3. Hybrid Material Formation:
Ethyl (3-(trimethoxysilyl)propyl)carbamate can react with both organic and inorganic materials, facilitating the creation of organic-inorganic hybrid materials. These hybrids can be used in various biomedical applications, including tissue engineering and regenerative medicine .
Case Studies
Case Study 1: Enhanced Drug Delivery
In a study focused on polymeric micelles for drug delivery, Ethyl (3-(trimethoxysilyl)propyl)carbamate was incorporated into micellar formulations. The results showed that the addition of this compound significantly improved the release profiles of encapsulated anticancer drugs such as Doxorubicin and 5-Fluorouracil in vitro. The enhanced drug release was attributed to the compound's ability to increase micelle stability and drug solubility .
Case Study 2: Biocompatible Coatings
Another study explored the use of Ethyl (3-(trimethoxysilyl)propyl)carbamate as a coating agent for medical implants. The coated implants demonstrated improved integration with surrounding tissues and reduced inflammatory responses compared to uncoated implants. This suggests that the compound can enhance the biocompatibility of implants used in clinical settings .
Research Findings
Properties
CAS No. |
155159-90-3 |
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Molecular Formula |
C9H21NO5Si |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
ethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11) |
InChI Key |
MHBPZEDIFIPGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
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